molecular formula C11H10ClNO B13881391 8-chloro-2,7-dimethyl-4-Quinolinol CAS No. 288151-52-0

8-chloro-2,7-dimethyl-4-Quinolinol

Cat. No.: B13881391
CAS No.: 288151-52-0
M. Wt: 207.65 g/mol
InChI Key: AHLKGYFKIQVVMW-UHFFFAOYSA-N
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Description

8-Chloro-2,7-dimethyl-4-Quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2,7-dimethyl-4-Quinolinol typically involves the chlorination and methylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,7-dimethyl-4-Quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

8-Chloro-2,7-dimethyl-4-Quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2,7-dimethyl-4-Quinolinol involves its interaction with cellular targets. The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The presence of chlorine and methyl groups enhances its binding affinity to the target enzymes and receptors .

Comparison with Similar Compounds

  • 7-Chloro-2,8-dimethyl-4-quinolinol
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 8-Quinolinol

Comparison: 8-Chloro-2,7-dimethyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity in various applications .

Properties

IUPAC Name

8-chloro-2,7-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-8-9(14)5-7(2)13-11(8)10(6)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLKGYFKIQVVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296914
Record name 8-Chloro-2,7-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-52-0
Record name 8-Chloro-2,7-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288151-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,7-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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